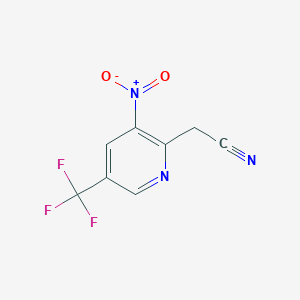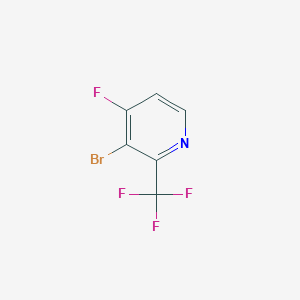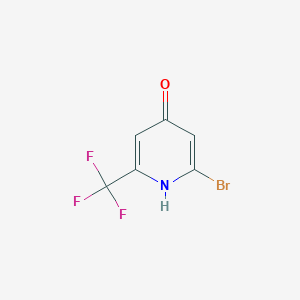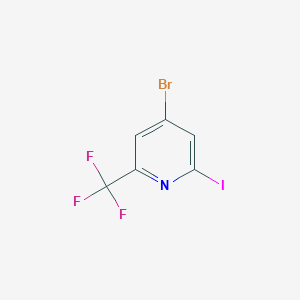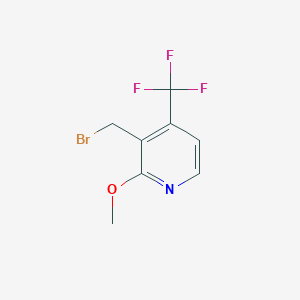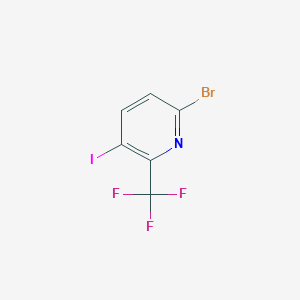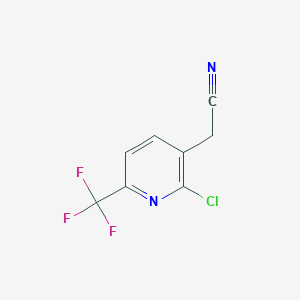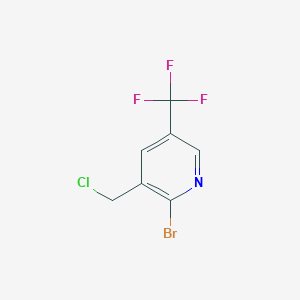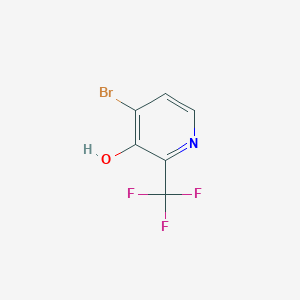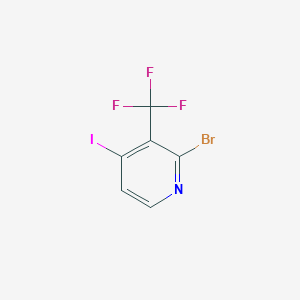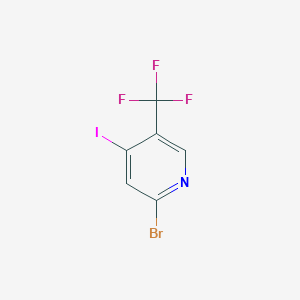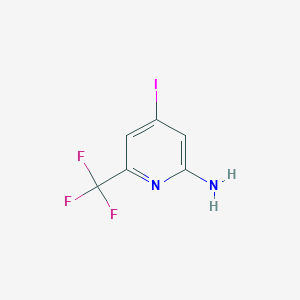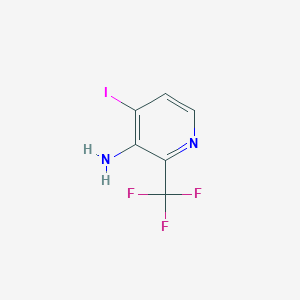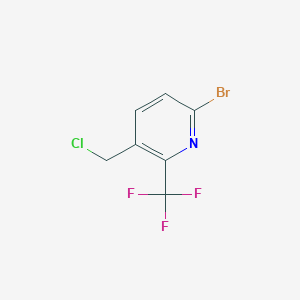
6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine
Overview
Description
Scientific Research Applications
Spectroscopic and Optical Studies
Research on closely related compounds like 5-Bromo-2-(trifluoromethyl)pyridine has involved spectroscopic characterization through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Studies have explored optimized geometric structures using density functional theory (DFT), vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties. Such analyses contribute to understanding the molecular structure and properties of bromo-chloromethyl-trifluoromethylpyridines, facilitating their application in various scientific fields (H. Vural & M. Kara, 2017).
Functionalization and Metalations
Further studies have demonstrated the potential for regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine, converting them into carboxylic acids. This process involves selective deprotonation and subsequent carboxylation, showcasing the versatility of such compounds in synthetic organic chemistry (F. Cottet et al., 2004).
Microwave-Assisted Cycloadditions
A modular synthesis approach has been reported for creating functionalized pyridines through Lewis-acid-mediated and microwave-assisted cycloadditions between azapyrylium intermediates and alkynes. This method highlights the adaptability of pyridine derivatives, including those substituted with bromo and chloromethyl groups, for generating highly substituted pyridine derivatives in an efficient manner (Igor Linder et al., 2011).
Synthesis of Biomimetic Metal Ion Chelates
Research into the synthesis and characterization of bromine-substituted (chloromethyl)pyridines aims at the immobilization of biomimetic metal ion chelates on functionalized carbons. These compounds mimic bioinorganic metalloenzymes' ligating residues, showing the potential of bromo-chloromethyl-trifluoromethylpyridines in developing new biomaterials and catalysis (Troy T. Handlovic et al., 2021).
Antimicrobial Activities and DNA Interaction
Studies have also investigated the antimicrobial activities and DNA interactions of related compounds like 2-chloro-6-(trifluoromethyl)pyridine. These studies include characterizations by FT-IR, NMR, and DFT methods, as well as the examination of minimal inhibitory concentration (MIC) for antimicrobial activity, providing insights into potential biological applications of bromo-chloromethyl-trifluoromethylpyridines (M. Evecen et al., 2017).
properties
IUPAC Name |
6-bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-2-1-4(3-9)6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBBNIINVYCEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220903 | |
| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine | |
CAS RN |
1227578-18-8 | |
| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



